1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine
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Overview
Description
1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine is a complex organic compound that features a piperazine ring substituted with both a sulfonyl group and multiple chlorine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Nitration and Reduction: The initial step involves the nitration of 4-chloro-2,5-dimethoxybenzene, followed by reduction to form the corresponding amine.
Sulfonylation: The amine is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Piperazine Formation: The final step involves the reaction of the sulfonylated intermediate with 3,4-dichlorophenylpiperazine under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or acids, while substitution of chlorine atoms can result in various substituted derivatives.
Scientific Research Applications
1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine
- 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,5-dichlorophenyl)piperazine
Uniqueness
1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and chlorine groups, along with the sulfonyl group, provides a distinct set of properties that can be leveraged in various research and industrial applications.
Properties
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl3N2O4S/c1-26-16-11-18(17(27-2)10-15(16)21)28(24,25)23-7-5-22(6-8-23)12-3-4-13(19)14(20)9-12/h3-4,9-11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPVQGPTFTVSGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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